molecular formula C12H28N2 B14471578 N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine CAS No. 69704-44-5

N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine

Cat. No.: B14471578
CAS No.: 69704-44-5
M. Wt: 200.36 g/mol
InChI Key: YXVIGUHBJDFXKZ-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine is an organic compound with the molecular formula C12H28N2. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine can be synthesized through the alkylation of butane-1,4-diamine with ethyl halides. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine groups, followed by the addition of ethyl halides to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to butane-1,4-diamine.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine.

    Reduction: Butane-1,4-diamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine involves its interaction with various molecular targets. The ethyl groups on the nitrogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.

    N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar structure but with different alkyl groups.

Uniqueness

This compound is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to other similar compounds. The ethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in research and industry.

Properties

CAS No.

69704-44-5

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N,N',N'-tetraethylbutane-1,4-diamine

InChI

InChI=1S/C12H28N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-12H2,1-4H3

InChI Key

YXVIGUHBJDFXKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCN(CC)CC

Origin of Product

United States

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